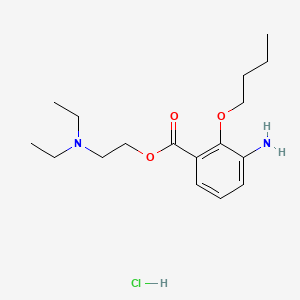

Metabutoxycaine hydrochloride

Übersicht

Beschreibung

Metabutoxycainhydrochlorid, vermarktet unter dem Handelsnamen Primacain, ist ein Lokalanästhetikum, das hauptsächlich in der Zahnheilkunde eingesetzt wird . Es ist bekannt für seine Wirksamkeit bei der Betäubung bestimmter Bereiche, um Schmerzen während zahnärztlicher Eingriffe zu vermeiden. Die chemische Formel der Verbindung lautet C17H28N2O3·HCl und ihr Molekulargewicht beträgt 344,88 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Metabutoxycainhydrochlorid wird durch Veresterung von 3-Amino-2-butoxybenzoesäure mit 2-Diethylaminoethanol synthetisiert . Die Reaktion beinhaltet typischerweise die Verwendung eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphortrichlorid, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Metabutoxycainhydrochlorid großtechnische Veresterungsreaktionen, gefolgt von Reinigungsschritten wie Destillation und Kristallisation. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Fließsystemen gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Reaktionstypen

Metabutoxycainhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Lösungen, typischerweise bei erhöhten Temperaturen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Elektrophile wie Salpetersäure für die Nitrierung oder Halogene für Halogenierungsreaktionen.

Hauptprodukte, die gebildet werden

Hydrolyse: 3-Amino-2-butoxybenzoesäure und 2-Diethylaminoethanol.

Oxidation: Verschiedene Oxidationsprodukte, abhängig vom verwendeten Oxidationsmittel.

Substitution: Nitrierte oder halogenierte Derivate von Metabutoxycainhydrochlorid.

Wissenschaftliche Forschungsanwendungen

Metabutoxycainhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Metabutoxycainhydrochlorid übt seine Wirkungen aus, indem es spannungsabhängige Natriumkanäle in Nervenzellen blockiert . Diese Wirkung verhindert die Einleitung und Ausbreitung von Nervenimpulsen, was zu einem Gefühlsverlust im Zielbereich führt. Die Verbindung bindet an den intrazellulären Teil des Natriumkanals, stabilisiert ihn in einem inaktiven Zustand und hemmt so den Einstrom von Natriumionen .

Wirkmechanismus

Metabutoxycaine hydrochloride exerts its effects by blocking voltage-gated sodium channels in nerve cells . This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and thereby inhibiting the influx of sodium ions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Procain: Ein weiteres Lokalanästhetikum, das in der Zahnheilkunde und bei kleineren chirurgischen Eingriffen verwendet wird.

Lidocain: Ein weit verbreitetes Lokalanästhetikum mit einem schnelleren Wirkungseintritt und einer längeren Wirkungsdauer im Vergleich zu Metabutoxycainhydrochlorid.

Bupivacain: Bekannt für seine lang anhaltende Wirkung und bei verschiedenen Arten von Regionalanästhesien eingesetzt.

Einzigartigkeit

Metabutoxycainhydrochlorid ist einzigartig in seiner spezifischen Verwendung in zahnärztlichen Eingriffen und seiner relativ langen Wirkungsdauer im Vergleich zu anderen Lokalanästhetika wie Procain . Seine chemische Struktur, die eine Butoxygruppe beinhaltet, unterscheidet ihn von anderen Anästhetika und trägt zu seinen spezifischen pharmakologischen Eigenschaften bei .

Eigenschaften

IUPAC Name |

2-(diethylamino)ethyl 3-amino-2-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-12-21-16-14(9-8-10-15(16)18)17(20)22-13-11-19(5-2)6-3;/h8-10H,4-7,11-13,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLUCFXGWAZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203534 | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-01-6 | |

| Record name | Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metabutoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabutoxycaine hydrochloride [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METABUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78WD7GMH3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1228135.png)

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate](/img/structure/B1228136.png)

![[4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-oxiranyl)methanone](/img/structure/B1228138.png)

![2-[[3-(3,4-dichlorophenyl)-4-oxo-2-quinazolinyl]thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1228140.png)

![5-[(5-bromo-2-ethoxyphenyl)sulfonylamino]-2-chloro-N,N-dimethylbenzenesulfonamide](/img/structure/B1228142.png)

![10-(2-Amino-ethylamino)-9-(3-chloro-phenyl)-2,2,5-trimethyl-1,4-dihydro-2H,9H-3-oxa-7-thia-6,9,11-tria za-benzo[c]fluoren-8-one](/img/structure/B1228150.png)